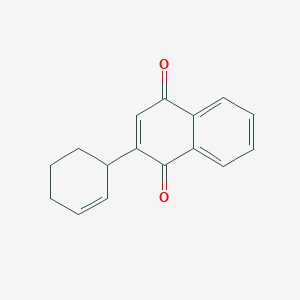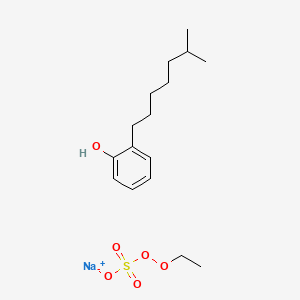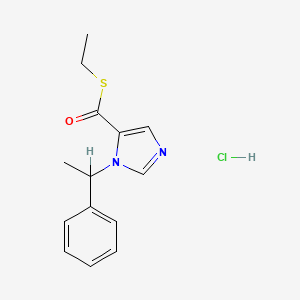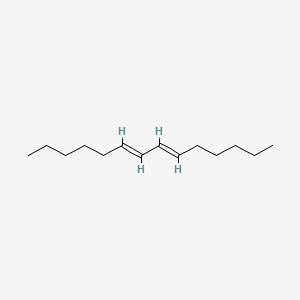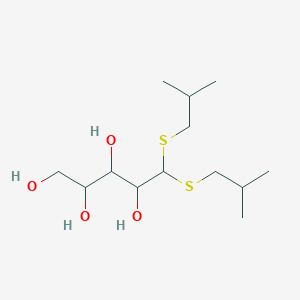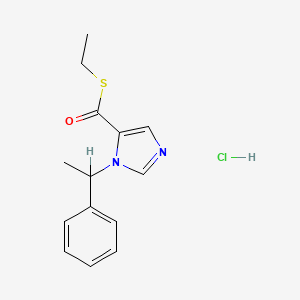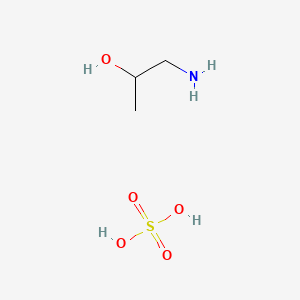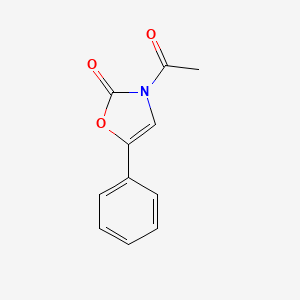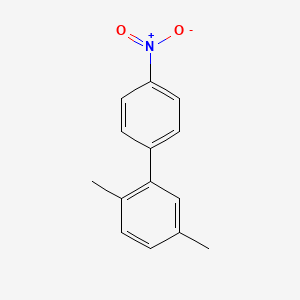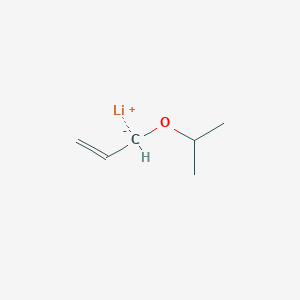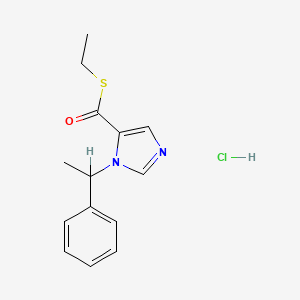
Bis(2-methoxyethyl) sebacate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Bis(2-methoxyethyl) sebacate: is an organic compound with the molecular formula C16H30O6 . It is an ester derived from sebacic acid and 2-methoxyethanol. This compound is known for its applications in various industrial and scientific fields due to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Bis(2-methoxyethyl) sebacate can be synthesized through the esterification of sebacic acid with 2-methoxyethanol. The reaction typically involves heating sebacic acid with an excess of 2-methoxyethanol in the presence of an acid catalyst, such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions to remove the water formed during the esterification process .
Industrial Production Methods: In industrial settings, the production of this compound may involve continuous esterification processes. These processes are designed to optimize the yield and purity of the product while minimizing the production of by-products. The use of high-purity reactants and efficient separation techniques, such as distillation, are crucial in industrial production .
Analyse Chemischer Reaktionen
Types of Reactions: Bis(2-methoxyethyl) sebacate primarily undergoes esterification and hydrolysis reactions. It can also participate in transesterification reactions, where the ester groups are exchanged with other alcohols.
Common Reagents and Conditions:
Esterification: Sebacic acid and 2-methoxyethanol in the presence of an acid catalyst.
Hydrolysis: Water and a base or acid catalyst to break the ester bonds.
Transesterification: Other alcohols in the presence of a catalyst, such as sodium methoxide.
Major Products Formed:
Esterification: this compound and water.
Hydrolysis: Sebacic acid and 2-methoxyethanol.
Transesterification: New esters and 2-methoxyethanol.
Wissenschaftliche Forschungsanwendungen
Chemistry: Bis(2-methoxyethyl) sebacate is used as a plasticizer in the production of polymers, enhancing their flexibility and durability. It is also employed in the synthesis of other organic compounds through transesterification reactions .
Biology and Medicine: In biological research, this compound is used as a solvent for various biochemical assays. Its low toxicity and biocompatibility make it suitable for use in drug delivery systems and other biomedical applications .
Industry: The compound is used as a lubricant and plasticizer in the manufacturing of plastics, resins, and coatings. Its ability to improve the mechanical properties of materials makes it valuable in various industrial applications .
Wirkmechanismus
Mechanism of Action: The primary mechanism by which bis(2-methoxyethyl) sebacate exerts its effects is through its role as a plasticizer. By integrating into polymer matrices, it reduces intermolecular forces, increasing the flexibility and workability of the material. In biological systems, it acts as a solvent, facilitating the dissolution and transport of various compounds .
Molecular Targets and Pathways: In industrial applications, the molecular targets are the polymer chains, where this compound interacts with the polymer matrix. In biological systems, it interacts with cellular membranes and proteins, enhancing the solubility and bioavailability of drugs .
Vergleich Mit ähnlichen Verbindungen
Bis(2-ethylhexyl) sebacate: Another ester of sebacic acid, used primarily as a plasticizer and lubricant.
Bis(2-methoxyethyl) phthalate: A similar ester used in plasticizers and solvents.
Uniqueness: Bis(2-methoxyethyl) sebacate is unique due to its specific ester groups, which provide distinct solubility and plasticizing properties compared to other esters. Its low toxicity and biocompatibility also make it preferable for certain biomedical applications .
Eigenschaften
CAS-Nummer |
71850-03-8 |
|---|---|
Molekularformel |
C16H30O6 |
Molekulargewicht |
318.41 g/mol |
IUPAC-Name |
bis(2-methoxyethyl) decanedioate |
InChI |
InChI=1S/C16H30O6/c1-19-11-13-21-15(17)9-7-5-3-4-6-8-10-16(18)22-14-12-20-2/h3-14H2,1-2H3 |
InChI-Schlüssel |
JGDURTCBAJOZDJ-UHFFFAOYSA-N |
Kanonische SMILES |
COCCOC(=O)CCCCCCCCC(=O)OCCOC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


